2-(Chloromethyl)-5-ethoxypyridine hydrochloride

Catalog No.
S2743088
CAS No.
133238-81-0
M.F
C8H11Cl2NO
M. Wt
208.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-ethoxypyridine hydrochloride

CAS Number

133238-81-0

Product Name

2-(Chloromethyl)-5-ethoxypyridine hydrochloride

IUPAC Name

2-(chloromethyl)-5-ethoxypyridine;hydrochloride

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H

InChI Key

HBJUVVNQGJLIGO-UHFFFAOYSA-N

SMILES

CCOC1=CN=C(C=C1)CCl.Cl

solubility

not available

2-(Chloromethyl)-5-ethoxypyridine hydrochloride is an organic compound classified as a pyridine derivative. It features a chloromethyl group at the second position and an ethoxy group at the fifth position of the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various chemical and biological applications. The compound is often utilized in research settings, particularly in organic synthesis and medicinal chemistry.

2-Chloromethyl-5-methylpyridine hydrochlorideContains a methyl group instead of ethoxyAffects solubility and reactivity

Uniqueness

The uniqueness of 2-(Chloromethyl)-5-ethoxypyridine hydrochloride lies in its combination of the chloromethyl and ethoxy groups. This specific arrangement provides a balance of reactivity and stability, allowing for diverse chemical modifications and applications across various fields of research and industry.

Research indicates that 2-(Chloromethyl)-5-ethoxypyridine hydrochloride exhibits significant biological activity. Its mechanism of action involves:

  • Alkylation of Biomolecules: The chloromethyl group can covalently bond with proteins and nucleic acids, potentially leading to inhibition of enzyme functions and disruption of cellular processes.
  • Cytotoxic Effects: The compound may induce cytotoxicity in certain cell types, which is valuable in cancer research and drug development.

The synthesis of 2-(Chloromethyl)-5-ethoxypyridine hydrochloride typically involves the chloromethylation of 5-ethoxypyridine. Common methods include:

  • Chloromethylation Reaction: This reaction involves treating 5-ethoxypyridine with formaldehyde and hydrochloric acid under acidic conditions and elevated temperatures to introduce the chloromethyl group.
  • Industrial Production: In industrial contexts, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts may be used to facilitate the reaction, followed by purification techniques such as crystallization or distillation.

2-(Chloromethyl)-5-ethoxypyridine hydrochloride has a broad range of applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Research: The compound is utilized in drug discovery and development, particularly in studying enzyme mechanisms.
  • Agrochemicals: It is also applied in producing specialty chemicals and agrochemicals.

Interaction studies involving 2-(Chloromethyl)-5-ethoxypyridine hydrochloride have revealed its potential as a biochemical probe. The compound's ability to form covalent bonds with biomolecules allows researchers to investigate enzyme activities and cellular pathways. Such studies are crucial for understanding drug mechanisms and developing new therapeutic agents.

Several compounds share structural similarities with 2-(Chloromethyl)-5-ethoxypyridine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloromethyl-3,4-dimethoxypyridine hydrochlorideContains methoxy groups at positions 3 and 4Enhanced solubility due to additional methoxy groups
2-(Chloromethyl)pyridine hydrochlorideLacks ethoxy groupLess versatile in

Dates

Last modified: 04-14-2024

Explore Compound Types